N,N-Dimethylglycine hydrochloride
Description
Properties
Molecular Weight |
139.6 |
|---|---|
Origin of Product |
United States |
Biochemical Pathways and Metabolic Roles of N,n Dimethylglycine
N,N-Dimethylglycine within One-Carbon Metabolism
One-carbon metabolism is a fundamental network of biochemical reactions essential for the synthesis of nucleotides, lipids, and proteins, as well as for the regulation of methylation reactions. nih.govcreative-proteomics.com N,N-Dimethylglycine holds a significant position within this network, primarily through its connection to the folate and methionine cycles.
N,N-Dimethylglycine is a key intermediate metabolite in the pathway that links choline (B1196258) and glycine (B1666218) metabolism. nih.govnih.gov The process begins with choline, which is oxidized in the liver to form betaine (B1666868) (trimethylglycine). researchgate.netmdpi.com Betaine then serves as a methyl donor in the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). healthmatters.iohmdb.ca In this process, betaine loses one of its methyl groups and is converted into N,N-Dimethylglycine. nih.govresearchgate.net Subsequently, DMG is further demethylated to form sarcosine (B1681465), which is then converted to glycine. nih.gov This metabolic cascade highlights the direct lineage from choline to glycine, with DMG as a central intermediate.
The significance of this pathway is underscored by its role in supplying glycine, which is crucial for various physiological processes, including the synthesis of glutathione (B108866), an important antioxidant. nih.govresearchgate.net Research has shown a correlation between plasma concentrations of DMG and markers of glycine availability, suggesting that the choline-to-glycine pathway, via DMG, contributes a physiologically relevant amount of glycine for cellular needs. nih.gov
Homocysteine is a sulfur-containing amino acid that sits (B43327) at a critical juncture in metabolism, where it can be either remethylated to methionine or directed to the transsulfuration pathway for cysteine synthesis. besjournal.com Elevated levels of homocysteine are associated with various health issues. The remethylation of homocysteine is a vital process for maintaining its homeostasis, and it occurs through two primary pathways: one dependent on folate and vitamin B12, and the other utilizing betaine.
N,N-Dimethylglycine is a direct product of the betaine-dependent remethylation pathway. healthmatters.iohmdb.ca The enzyme betaine-homocysteine S-methyltransferase (BHMT), which is highly expressed in the liver and kidneys, facilitates the transfer of a methyl group from betaine to homocysteine, yielding methionine and N,N-Dimethylglycine. mdpi.comhealthmatters.io This pathway is particularly important when the folate-dependent pathway is compromised or when there is an excess of methionine. besjournal.com The generation of DMG is, therefore, intrinsically linked to the regulation of homocysteine levels.
The methionine produced from the remethylation of homocysteine can be subsequently converted into S-Adenosylmethionine (SAMe). mdpi.comnih.gov SAMe is a universal methyl donor, participating in a vast number of methylation reactions that are critical for the synthesis of DNA, proteins, and lipids, as well as for epigenetic regulation. nih.govnih.gov
By being a product of the reaction that regenerates methionine from homocysteine, N,N-Dimethylglycine indirectly contributes to the pool of SAMe. mdpi.com The betaine-to-DMG conversion ensures a continuous supply of methionine for SAMe synthesis, thus supporting the multitude of methyl transfer processes essential for cellular function. nih.gov Some studies have shown that DMG supplementation can influence the levels of SAMe and the SAMe/S-adenosylhomocysteine (SAH) ratio, which is an indicator of cellular methylation capacity. besjournal.com For instance, in a study with rats, DMG supplementation was found to increase SAM levels under both folate-sufficient and folate-deficient conditions. besjournal.com
Interconversion of N,N-Dimethylglycine with Sarcosine and Glycine
The metabolic journey of N,N-Dimethylglycine continues with its conversion to sarcosine and ultimately to glycine, further integrating it into central metabolism.
The conversion of N,N-Dimethylglycine to sarcosine is primarily catalyzed by the enzyme dimethylglycine dehydrogenase (DMGDH). nih.gov This enzyme is a mitochondrial flavoprotein that oxidizes DMG, removing one of its methyl groups. nih.gov The methyl group is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate, which can then be utilized in various one-carbon metabolic reactions. nih.gov
Sarcosine is then further metabolized to glycine by the enzyme sarcosine dehydrogenase (SDH), also located in the mitochondria. This reaction also involves the transfer of a methyl group to THF. The resulting glycine can then be used for the synthesis of proteins, glutathione, and other important biomolecules. nih.gov
The key enzymes involved in this cascade are summarized in the table below:
| Reactant | Product | Enzyme | Location |
| N,N-Dimethylglycine | Sarcosine | Dimethylglycine Dehydrogenase (DMGDH) | Mitochondria |
| Sarcosine | Glycine | Sarcosine Dehydrogenase (SDH) | Mitochondria |
This table summarizes the enzymatic conversion of N,N-Dimethylglycine to sarcosine and then to glycine, highlighting the enzymes involved and their subcellular location.
The flow of metabolites through the DMG conversion pathway is subject to regulation at several levels. The activity of the enzymes involved can be influenced by the availability of substrates and cofactors, as well as by feedback mechanisms.
For example, N,N-Dimethylglycine itself can act as a feedback inhibitor of the betaine-homocysteine S-methyltransferase (BHMT) enzyme. healthmatters.ioresearchgate.net This means that an accumulation of DMG can slow down its own production from betaine, providing a mechanism for regulating homocysteine metabolism.
The availability of folate is also a critical factor. besjournal.com Since the demethylation of both DMG and sarcosine involves the transfer of a methyl group to tetrahydrofolate, a deficiency in folate can impair these conversions. besjournal.com This can lead to an accumulation of DMG and sarcosine.
Genetic factors also play a role in the regulation of this pathway. For instance, genetic variations in the DMGDH gene have been shown to be the strongest determinants of circulating DMG concentrations. nih.gov Such variations can influence an individual's capacity to metabolize DMG, which in turn can have broader metabolic implications. nih.gov
Physiological Roles in Cellular Energy Metabolism and Redox Homeostasis
N,N-Dimethylglycine (DMG) is an intermediate metabolite that plays a significant role in cellular energy metabolism and the maintenance of redox homeostasis. mdpi.comdavincilabs.com As a derivative of the amino acid glycine, it is involved in a wide array of metabolic pathways that are crucial for cellular function. lifestreamrx.com
N,N-Dimethylglycine contributes to cellular energy production, primarily through its metabolic relationship with mitochondria, the primary sites of adenosine (B11128) triphosphate (ATP) synthesis. nih.gov Oxidative stress can lead to mitochondrial dysfunction, characterized by reduced ATP synthesis and an imbalance in the cell's redox state. nih.govresearchgate.net Research indicates that DMG can influence mitochondrial function. For instance, studies in weanling piglets with low birth weight, a condition associated with mitochondrial dysfunction and reduced ATP synthesis, showed that supplementation with DMG sodium salt beneficially altered the expression of mitochondria-related genes. nih.gov
While not a direct substrate in the major ATP production cycles, DMG's role is significant as a metabolic precursor. In the liver, DMG is demethylated to form glycine. nih.gov Glycine can then be converted into creatine, a molecule that serves as a high-energy phosphate (B84403) reservoir in tissues with high energy demands, such as muscle and the central nervous system, thereby indirectly supporting ATP availability. lifestreamrx.com Reactive oxygen species (ROS) that emerge as a by-product of mitochondrial metabolism can impair the ability to synthesize ATP; by mitigating oxidative stress, DMG helps protect the machinery of energy production. researchgate.net
A critical physiological role of N,N-Dimethylglycine is its contribution to the body's antioxidant defense systems, primarily through its link to glutathione (GSH) synthesis. nih.govresearchgate.net The metabolic breakdown of DMG yields glycine, an essential amino acid required for the synthesis of glutathione. nih.gov Glutathione is a principal endogenous antioxidant, vital for protecting cells from oxidative damage caused by free radicals and ROS, and for the regulation of DNA and protein synthesis. nih.govnih.gov
Several studies have demonstrated DMG's ability to enhance antioxidant capacity and maintain redox homeostasis.
Antioxidant Activity : DMG itself is considered an antioxidant agent, capable of scavenging excess free radicals and protecting cells from oxidation. mdpi.comnih.govgoogle.com
Improving Redox Status : By providing the building blocks for glutathione and potentially through direct action, DMG helps improve the body's redox status, relieving oxidative damage induced by excessive ROS generation. nih.gov
Research Findings : In studies on piglets, DMG supplementation was shown to alleviate hepatic oxidative damage by increasing antioxidant enzyme activities. nih.gov Similarly, research on in vitro-produced bovine embryos found that DMG protected against oxidative stress, improving embryo development by counteracting the damaging effects of ROS. researchgate.netnih.gov This protective effect is partly attributed to its role as a precursor for glutathione synthesis. researchgate.netnih.gov
N,N-Dimethylglycine as a Naturally Occurring Metabolite
N,N-Dimethylglycine is not a synthetic compound but a naturally occurring molecule found throughout the biological world. researchgate.netcambridge.org It functions as a transient intermediate in the metabolism of both plants and animals. nih.govcambridge.org
DMG is an endogenous compound found in the cells of virtually all plants and animals. cambridge.orghmdb.ca It is formed as an intermediate in the metabolic pathway that converts choline to glycine. nih.gov In this pathway, choline is oxidized to betaine, which then donates a methyl group in the process of remethylating homocysteine to methionine, yielding DMG. hmdb.ca The DMG is further demethylated in the liver to sarcosine and finally to glycine. nih.gov
Due to its presence in living organisms, small amounts of DMG can be obtained from dietary sources. It is found in low levels in foods such as grains and meat. hmdb.ca Urinary DMG can serve as a biomarker for the consumption of certain foods, like legumes. hmdb.ca
| Pathway | Role of N,N-Dimethylglycine | Key Related Compounds | Reference |
|---|---|---|---|
| Choline to Glycine Metabolism | Intermediate metabolite formed from the demethylation of betaine. | Choline, Betaine, Sarcosine, Glycine | nih.govcambridge.org |
| Methionine Metabolism | Product of the betaine-homocysteine methyltransferase reaction; serves as an indirect methyl donor by facilitating the conversion of homocysteine to methionine. | Homocysteine, Methionine, S-Adenosylmethionine (SAMe) | lifestreamrx.comhmdb.ca |
| Glutathione Synthesis | Precursor to glycine, which is one of the three amino acids required for glutathione synthesis. | Glycine, Glutathione | nih.govresearchgate.net |
| One-Carbon Metabolism | Participates as a carrier of methyl groups. | Folate, Sarcosine | genome.jp |
In addition to its role in plant and animal physiology, N,N-Dimethylglycine has been identified as a microbial metabolite. hmdb.ca Certain microorganisms can utilize and metabolize DMG. For example, the moderately halophilic bacterium Chromohalobacter salexigens can grow on DMG as its sole source of carbon, nitrogen, and energy under aerobic conditions. nih.gov Research has identified the specific genes and the enzyme N,N-dimethylglycine dehydrogenase (DMGDH) responsible for the degradation of DMG to sarcosine in this bacterium. nih.gov This highlights DMG's role within the metabolic networks of the microbial kingdom.
| Kingdom | Description of Occurrence | Examples/Context | Reference |
|---|---|---|---|
| Animalia | Endogenous intermediate in the choline-to-glycine metabolic pathway. Found in tissues and obtainable from dietary sources like meat. | Human liver metabolism, piglet redox homeostasis studies, bovine embryo development. | nih.govresearchgate.nethmdb.ca |
| Plantae | Naturally occurring metabolite in plant cells. Found in dietary sources such as grains and legumes. | Grains, Legumes (e.g., beans, lentils). | cambridge.orghmdb.ca |
| Bacteria | Utilized as a nutrient and metabolite by certain bacteria. | Catabolized by Chromohalobacter salexigens; can be used as a sole carbon and nitrogen source. | hmdb.canih.gov |
Molecular and Cellular Mechanisms of Action of N,n Dimethylglycine
Direct and Indirect Antioxidant Mechanisms
DMG demonstrates notable antioxidant capabilities through various direct and indirect pathways. nih.govnih.gov It is believed to enhance oxygen utilization by tissues and complex with free radicals, contributing to cellular protection from oxidative damage. ncats.ionih.gov
N,N-Dimethylglycine and its sodium salt (DMG-Na) have demonstrated direct free-radical scavenging properties. nih.gov Laboratory studies have measured its ability to neutralize various reactive oxygen species. For instance, DMG-Na has shown scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), 2,2'-azinobis-(3-ethylbenzthiazoline-6-sulphonate) (ABTS+), and hydrogen peroxide (H₂O₂). nih.gov The effectiveness of this scavenging activity was observed to be concentration-dependent, with the highest activity noted at a concentration of 40 mg/ml. nih.gov Further evidence of its antioxidant action comes from studies on human epidermal keratinocytes, where DMG-Na was found to significantly counteract the increase in ROS production induced by UVB irradiation. nih.gov
Table 1: Summary of ROS Scavenging Activities of N,N-Dimethylglycine Sodium Salt (DMG-Na)
| Reactive Species | Finding | Source |
|---|---|---|
| DPPH, ABTS+, H₂O₂ | Demonstrated scavenging activity, with peak effectiveness at 40 mg/ml. | nih.gov |
DMG exerts indirect antioxidant effects by influencing the activity and expression of key antioxidant enzymes and regulatory genes. nih.govnih.gov Studies have shown that supplementation with DMG-Na can increase the activity of crucial antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx) in both serum and liver tissue. nih.gov This leads to a decrease in markers of oxidative damage, like Malondialdehyde (MDA). nih.gov
At the genetic level, DMG has been found to upregulate the expression of important antioxidant-related genes. This includes increasing the mRNA expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. nih.govnih.gov The expression of other genes downstream of Nrf2, such as Heme oxygenase 1 (HO-1), Manganese Superoxide Dismutase (MnSOD), and Glutathione Peroxidase 1 (Gpx1), is also enhanced. nih.gov Some research suggests these effects may be mediated through the Nrf2/SIRT1/PGC1α network, which plays a crucial role in maintaining mitochondrial function and activating the antioxidant defense system. frontiersin.org
Table 2: Effects of N,N-Dimethylglycine on Antioxidant Enzymes and Gene Expression
| Target | Effect | Source |
|---|---|---|
| Enzymes | ||
| Superoxide Dismutase (SOD) | Increased activity | nih.gov |
| Catalase (CAT) | Increased activity | nih.gov |
| Glutathione Peroxidase (GPx) | Increased activity | nih.gov |
| Genes | ||
| Nrf2 | Increased mRNA expression | nih.govnih.gov |
| HO-1, MnSOD, Gpx1 | Increased expression | nih.gov |
Modulation of Neurological Receptor Systems
In addition to its antioxidant roles, DMG interacts with the central nervous system, specifically by modulating the function of key neurotransmitter receptors.
N,N-Dimethylglycine is recognized as a partial agonist at the glycine (B1666218) binding site of the N-Methyl-D-aspartate receptor (NMDAR). nih.govnih.gov The NMDAR is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory function. For the NMDAR to be activated, both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, must bind to the receptor. As a partial agonist, DMG binds to the glycine site and elicits a response that is lower than that of a full agonist. wikipedia.orgncats.ionih.gov This modulatory action is significant because maximal activation of the glycine site is necessary for the transmission of signals via the NMDA receptor. nih.gov The ability of DMG to act as a partial agonist allows it to modulate NMDAR activity, which has been shown to be beneficial in counteracting the cognitive and synaptic deficits induced by NMDAR antagonists like ketamine and toluene (B28343). nih.govnih.gov
Through its modulation of the NMDAR, DMG can influence synaptic excitability and plasticity. nih.govnih.gov Research has demonstrated that DMG can protect against synaptic dysfunction. For instance, in mouse models, repeated exposure to the NMDAR blocker ketamine resulted in reduced excitatory synaptic transmission and impaired long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov Co-treatment with DMG was shown to prevent these ketamine-induced synaptic deficits. nih.gov Similarly, DMG pretreatment was found to significantly reduce the impairment of hippocampal synaptic transmission and LTP caused by toluene exposure in mice. nih.govresearchgate.net The protective effects of DMG on synaptic function were abolished by an NMDAR glycine site antagonist, confirming that its beneficial actions are mediated through its interaction with the NMDAR. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| N,N-Dimethylglycine | |
| N,N-Dimethylglycine hydrochloride | |
| N,N-Dimethylglycine sodium salt | |
| Glycine | |
| Choline (B1196258) | |
| 1,1-diphenyl-2-picrylhydrazyl (DPPH) | |
| 2,2'-azinobis-(3-ethylbenzthiazoline-6-sulphonate) (ABTS+) | |
| Hydrogen peroxide | |
| Glutathione | |
| Superoxide Dismutase (SOD) | |
| Catalase (CAT) | |
| Glutathione Peroxidase (GPx) | |
| Malondialdehyde (MDA) | |
| N-Methyl-D-aspartate (NMDA) | |
| Glutamate | |
| D-serine | |
| Ketamine | |
| Toluene |
Immunomodulatory Mechanisms
N,N-Dimethylglycine has been shown to be an effective immunomodulator, influencing both humoral and cell-mediated immune responses. google.com It appears to potentiate the immunological response of a living organism when exposed to an antigen. google.com
DMG has demonstrated a significant ability to stimulate the humoral immune response, which involves the production of antibodies by B-cells. vetriscience.com In a double-blind study with 20 human volunteers, individuals receiving DMG orally showed a fourfold increase in antibody response to a pneumococcal vaccine compared to the control group. nih.gov Another study involving a pneumovax vaccine challenge reported a 4.5-fold increase in antibody titer in the DMG-treated group versus the control group. vetriscience.com
Animal studies further support these findings. In rabbits immunized with a killed influenza virus or Salmonella typhi vaccine, those treated with DMG exhibited a more than fourfold increase in mean antibody titer to the influenza antigen and significantly higher antibody titers to the S. typhi antigens compared to controls. nih.gov Specifically, a study published in the Journal of Infectious Diseases found that DMG enhanced the antibody response in rabbits given a typhoid vaccine, demonstrating increased B-cell activity. vetriscience.com
Table 1: Research Findings on DMG and Humoral Immune Response
| Subject | Antigen/Vaccine | Key Finding | Reference |
| Humans (20) | Pneumococcal vaccine | Fourfold increase in antibody response in DMG group vs. control. nih.gov | nih.gov |
| Humans (20) | Pneumovax vaccine | 4.5-fold increase in antibody titer in DMG group vs. control. vetriscience.com | vetriscience.com |
| Rabbits | Killed influenza virus | Over fourfold increase in mean antibody titer in DMG-treated animals. nih.gov | nih.gov |
| Rabbits | Salmonella typhi vaccine | Over fivefold higher mean antibody titers to O antigen after booster in DMG-treated animals. nih.gov | nih.gov |
| Rabbits | Typhoid vaccine | Enhanced antibody response, demonstrating increased B-cell activity. vetriscience.com | vetriscience.com |
DMG also potentiates the cellular immunity branch of the immune system, primarily through the enhanced activity of T-cells and macrophages. vetriscience.com Studies suggest DMG enhances cell-mediated immune responses in humans. nih.gov In cats, DMG is proposed to support lymphocyte production by activating T-cells via the OKT4 epitope or by inhibiting T-suppressor cells. upm.edu.my
In-vitro experiments have shown that DMG can restore below-normal lymphocyte activity to near-normal levels in patients with diabetes or sickle cell anemia. vetriscience.com The addition of DMG to lymphocyte cultures from these patients resulted in an almost threefold increase in their response to various mitogens. nih.gov Furthermore, lymphocyte transformation assays on cells from DMG-treated rabbits immunized with influenza or typhoid vaccines showed a tenfold and fourfold increase in proliferative response, respectively. nih.gov A significant increase in the Leukocyte Inhibition Factor (LIF) was also observed in human subjects given DMG, indicating enhanced cellular-mediated immunity. vetriscience.com
Table 2: Research Findings on DMG and Cell-Mediated Immunity
| Subject/Model | Mitogen/Challenge | Key Finding | Reference |
| Human Lymphocytes (in vitro) | Phytohemagglutinin, Concanavalin A, Pokeweed mitogen | Nearly threefold increase in response from diabetic and sickle cell patients' lymphocytes with DMG. nih.gov | nih.gov |
| Rabbit Lymphocytes | Influenza vaccine | Tenfold increase in mean proliferative response in DMG-treated animals. nih.gov | nih.gov |
| Rabbit Lymphocytes | Typhoid vaccine | Fourfold increase in thymidine (B127349) uptake in DMG-treated animals. nih.gov | nih.gov |
| Humans (20) | Pneumovax vaccine | Significant increase in Leukocyte Inhibition Factor (LIF) in the DMG group. vetriscience.com | vetriscience.com |
| Feline Model (Proposed) | General Immune Response | May activate T-cells via OKT4 epitope or inhibit T-suppressor cells. upm.edu.my | upm.edu.my |
Cytokines are crucial protein messengers that regulate inflammation and modulate the activity of B and T cells. vetriscience.com DMG has been investigated for its role in modulating the expression of these critical immune communicators. vetriscience.com While specific data on the induction of TNF-α, IL-1, IL-2, and Interferon by DMG hydrochloride is limited in the provided search results, the compound's established effects on both humoral and cell-mediated immunity strongly suggest an influence on cytokine networks. For instance, the enhancement of T-cell and macrophage activity is intrinsically linked to the production and signaling of various cytokines. vetriscience.com
Cellular Proliferation and Migration Modulation
DMG has been shown to influence fundamental cellular processes such as proliferation and migration in different cell types and models.
Recent research has highlighted the effects of N,N-dimethylglycine sodium salt (DMG-Na) on human epidermal keratinocytes. nih.govnih.gov Studies show that DMG-Na promotes the proliferation of cultured human epidermal HaCaT keratinocytes without compromising cell viability, even at high concentrations. nih.govresearchgate.net In a scratch wound-closure assay, which models cell migration, DMG-Na significantly increased the rate of wound closure, demonstrating its ability to promote keratinocyte migration. nih.govresearchgate.net
Furthermore, treating these cells with DMG-Na led to an upregulation in the synthesis and release of specific growth factors. nih.gov These findings identify DMG-Na as a compound that can promote epidermal proliferation, regeneration, and repair. nih.govresearchgate.net
Table 3: Research Findings on DMG and Epidermal Keratinocytes
| Cell Type | Assay | Key Finding | Reference |
| Human Epidermal HaCaT Keratinocytes | Proliferation Assay | DMG-Na promoted proliferation. nih.govresearchgate.net | nih.govresearchgate.net |
| Human Epidermal HaCaT Keratinocytes | Scratch Wound-Closure Assay | Augmented the rate of wound closure, indicating enhanced migration. nih.govresearchgate.net | nih.govresearchgate.net |
| Human Epidermal HaCaT Keratinocytes | Growth Factor Analysis | Upregulated the synthesis and release of specific growth factors. nih.gov | nih.gov |
The influence of DMG on developmental processes has been investigated in in-vitro produced (IVP) bovine embryos. nih.gov Supplementing the culture medium with DMG was found to have a promoting effect on their development. nih.gov
In one experiment, when IVP embryos were cultured in a medium containing 0.1 µM DMG, a significantly higher number developed to the blastocyst and hatched blastocyst stages compared to control groups. nih.gov Another experiment showed that continuous culture with DMG for 11 days resulted in significantly higher rates of embryos reaching the blastocyst and hatched blastocyst stages. nih.gov DMG also appears to counteract the negative effects of oxidative stress during embryo development; its addition to a culture medium containing H2O2 significantly improved the blastocyst formation rate to a level equivalent to that of the control group. nih.gov These results suggest that DMG enhances the in-vitro development of IVP bovine embryos, partly by acting as an antioxidant. nih.gov
Table 4: Research Findings on DMG and Embryonic Development (Bovine IVP Embryos)
| Culture Condition | Developmental Stage | Key Finding | Reference |
| Medium with 0.1 µM DMG | Blastocyst & Hatched Blastocyst | Significantly higher development rates compared to control. nih.gov | nih.gov |
| Continuous culture with DMG (11 days) | Blastocyst & Hatched Blastocyst | Significantly higher development rates (39.0% & 47.7%) compared to other groups. nih.gov | nih.gov |
| Medium with H2O2 + DMG | Blastocyst Formation | DMG supplementation prevented the reduction in development caused by H2O2. nih.gov | nih.gov |
| 20% Oxygen + DMG | Blastocyst Development | DMG supplementation improved development to a level similar to 5% oxygen without DMG. nih.gov | nih.gov |
Advanced Analytical and Synthetic Methodologies for N,n Dimethylglycine Hydrochloride Research
Spectroscopic and Chromatographic Methods for Quantification and Identification
The precise quantification and structural confirmation of N,N-Dimethylglycine hydrochloride (DMG-HCl) in various matrices are paramount for metabolic research. A suite of advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to achieve high sensitivity and specificity.
High-Throughput Normal-Phase Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
High-throughput screening of metabolites, including DMG, is essential for understanding its role in biological systems. One effective method combines normal-phase chromatography with tandem mass spectrometry (LC-MS/MS). This approach allows for the rapid and simultaneous determination of multiple analytes in a single run. For instance, a high-throughput method has been developed for the analysis of choline (B1196258), betaine (B1666868), and DMG in plasma. semanticscholar.org
Metabolomic profiling studies have successfully utilized techniques like ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOFMS) to analyze the metabolic characteristics of biological samples. nih.gov In one such study, hundreds of differentially changed metabolites were identified, and several metabolic pathways were noted as significantly altered, including glycine (B1666218), serine, and threonine metabolism. nih.gov
The advantages of using LC-MS/MS for DMG analysis include:
High Sensitivity and Precision: This technique can detect low concentrations of DMG with a high degree of accuracy. mtoz-biolabs.com
Rapid and Efficient Analysis: Optimized sample preparation and fast analytical runs enable the processing of a large number of samples in a short time. mtoz-biolabs.comresearchgate.net
Wide Applicability: The method is suitable for various biological samples, such as plasma, urine, and tissues. mtoz-biolabs.comnih.gov
A simple and convenient method for measuring DMG in blood and urine involves precolumn derivatization with p-bromophenacyl bromide, followed by separation using high-performance liquid chromatography (HPLC). nih.govresearchgate.net This method demonstrates good analytical recovery and precision. nih.govresearchgate.net The limit of detection for DMG using this HPLC method was found to be 2 micromol/L. nih.govresearchgate.net
Table 1: Performance Characteristics of an HPLC Method for DMG Analysis. nih.gov
| Parameter | Value for DMG |
|---|---|
| Limit of Detection | 2 µmol/L |
| Analytical Recovery | >97% |
| Total CVs | 2.0-4.4% |
| Within-day CVs | 0.9-2.2% |
Application of Nuclear Magnetic Resonance (NMR) in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules like DMG-HCl. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
The ¹H NMR spectrum of this compound shows characteristic peaks corresponding to the different proton groups in its structure. chemicalbook.com Similarly, the ¹³C NMR spectrum provides signals for the carbon atoms in the methyl, methylene, and carboxyl groups. drugbank.com
In a study investigating a new co-crystal of N,N-Dimethylglycine with chloranilic acid, NMR spectroscopy was used to investigate the structure of the reaction product in both a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solution and in the solid state using Cross Polarization Magic Angle Spinning (CPMAS) NMR. mdpi.com The results confirmed the protonated form of N,N-Dimethylglycine in the co-crystal. mdpi.com
Table 2: Illustrative ¹H NMR Spectral Data for this compound. chemicalbook.com
| Chemical Shift (ppm) | Assignment |
|---|---|
| 4.090 | CH₂ (Methylene) |
| 2.991 | N(CH₃)₂ (Dimethylamino) |
Mass Spectrometry Techniques in Metabolic Research
Mass spectrometry (MS) is a cornerstone of metabolic research, offering unparalleled sensitivity and specificity for the detection and quantification of metabolites like DMG. Various MS-based techniques are employed to study its metabolic pathways and its association with different physiological and pathological states.
Untargeted metabolomics using ultra-high-performance liquid tandem chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOFMS) has been used to analyze the metabolic profile of dorsal root ganglia after sciatic nerve injury, identifying DMG as a potential facilitator of axon regeneration. nih.gov
Furthermore, LC-MS/MS has been utilized in the development of sensitive and specific methods for the diagnosis of certain diseases by quantifying related metabolites. For example, a method was developed to quantify oxysterols in human plasma after derivatization with N,N-dimethylglycine to enhance their ionization and fragmentation for mass spectrometric detection. nih.gov This highlights the utility of DMG as a derivatizing agent in certain analytical applications.
Synthetic Pathways for this compound and its Derivatives
The synthesis of this compound can be achieved through various chemical routes, each with its own advantages and applications.
Alkylation of Glycine (e.g., Eschweiler-Clarke Reaction)
A common and well-established method for synthesizing N,N-Dimethylglycine is the alkylation of glycine. The Eschweiler-Clarke reaction is a prime example of this approach. wikipedia.orgwikipedia.org This reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde (B43269). wikipedia.orgjk-sci.comorganic-chemistry.org
In the synthesis of DMG via the Eschweiler-Clarke reaction, glycine is treated with aqueous formaldehyde and formic acid. wikipedia.org The formic acid acts as both a solvent and a reducing agent. wikipedia.org Following the methylation, hydrochloric acid is added to yield the hydrochloride salt. wikipedia.org This reductive amination process is advantageous because it does not produce quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. wikipedia.org
Another method for preparing DMG hydrochloride involves the reaction of chloroacetic acid with dimethylamine (B145610). google.comgoogle.com This can be carried out in an organic solvent in an autoclave with a catalyst like sodium iodide. google.com
Electrochemical Production and Purification Methods (e.g., Bipolar Membrane Electrodialysis)
Electrochemical methods offer a cleaner and more sustainable approach to the production and purification of amino acids and their derivatives. Bipolar membrane electrodialysis (BMED) is a promising technology for the cleaner production of N-methylated glycine derivatives, including DMG. researchgate.net
In this process, BMED is used to separate and purify the target compound. A study on the cleaner production of N-methylglycine, DMG, and N,N,N-trimethylglycine demonstrated the feasibility of this technology. researchgate.net The effects of feed mass concentration and current density on the separation performance were analyzed. researchgate.net Optimal recovery was achieved at a current density of 200 A/m² and a feed mass concentration of 6%. researchgate.net
The BMED process can be used to generate acids and bases from salt solutions, which can then be utilized in various chemical processes. unipa.itnih.gov This technology relies on ion-exchange membranes to separate ions and produce acid and alkali. nih.gov The efficiency of the process is influenced by factors such as the type of membranes used and the applied current density. unipa.itnih.gov
Table 3: Performance of Bipolar Membrane Electrodialysis for DMG Production under Optimal Conditions. researchgate.net
| Parameter | Value for DMG |
|---|---|
| Energy Consumption | 2.49 kWh/kg |
| Current Efficiency | 69.5% |
Utilization as a Building Block in Complex Compound Synthesis
N,N-Dimethylglycine (DMG) and its hydrochloride salt are recognized as valuable intermediates in organic synthesis. caymanchem.com The presence of both a carboxylic acid group and a tertiary amine allows it to serve as a versatile building block for the creation of more complex molecules through various chemical reactions.
Researchers have utilized this compound in the synthesis of a range of compounds. One notable application is in the development of water-soluble prodrugs. For instance, it has been employed in the synthesis of water-soluble forms of vitamin E and vitamin K1, enhancing their bioavailability. caymanchem.com
Another significant synthetic application is in the creation of novel therapeutic candidates. A compound, N,N-dimethylglycine-amantadine (DMG-Am), was synthesized for potential adjunctive dopaminergic applications. mdpi.com The synthesis involves the formation of an amide bond between the carboxylic acid group of N,N-Dimethylglycine and the amino group of amantadine. mdpi.com This reaction is typically carried out in mild conditions, using a solvent like dichloromethane (B109758) (DCM) and a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), with triethylamine (B128534) (TEA) as a base. mdpi.com
Furthermore, N,N-Dimethylglycine readily reacts with both inorganic and organic acids to form molecular salts, co-crystals, and adducts. nih.gov An example is the synthesis of a new co-crystal with chloranilic acid. The formation of this 1:1 complex was achieved by reacting N,N-Dimethylglycine with chloranilic acid in a solution, leading to a product with a protonated DMG cation and a deprotonated chloranilic acid anion. nih.gov These types of complexes are of interest for their potential physical properties, such as ferroelectricity. nih.gov
The fundamental reactivity of this compound as a synthetic precursor is rooted in established chemical principles, including the Eschweiler–Clarke reaction for its initial synthesis from glycine. wikipedia.org This reaction involves the methylation of glycine using formaldehyde and formic acid. wikipedia.org
Examples of Complex Syntheses Utilizing N,N-Dimethylglycine
| Target Compound Class | Specific Example | Synthetic Strategy | Reference |
|---|---|---|---|
| Prodrugs | Water-soluble Vitamin E & K1 | Esterification to improve water solubility. | caymanchem.com |
| Therapeutic Agents | N,N-dimethylglycine-amantadine (DMG-Am) | Amide bond formation between DMG and amantadine. | mdpi.com |
| Molecular Complexes | N,N-Dimethylglycine–Chloranilic Acid | Proton transfer reaction between DMG and chloranilic acid. | nih.gov |
Preparation and Handling Protocols for Research Applications
Proper preparation and handling of this compound are crucial for ensuring the integrity of research applications and maintaining laboratory safety.
Material Characteristics and Storage: this compound is typically supplied as a white to pale cream crystalline solid or powder with a purity of 98-99% or higher. caymanchem.comthermofisher.com It has a molecular weight of 139.6 g/mol . caymanchem.com For long-term storage, it should be kept at -20°C, where it demonstrates stability for at least four years. caymanchem.com
Preparation of Solutions: The method for preparing solutions depends on the intended application and the required solvent system.
Stock Solutions in Organic Solvents: A stock solution can be prepared by dissolving the solid compound in an organic solvent such as DMSO, where it is soluble at a concentration of approximately 10 mg/mL. caymanchem.com To prevent degradation, the solvent should be purged with an inert gas before dissolving the compound. caymanchem.com
Aqueous Solutions: For experiments requiring an organic solvent-free medium, this compound can be dissolved directly in aqueous buffers. caymanchem.com Its solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL. caymanchem.com It is important to note that aqueous solutions are not recommended for storage for more than one day. caymanchem.com
Dilutions for Biological Assays: For biological experiments, stock solutions should be further diluted into aqueous buffers or isotonic saline to achieve the desired final concentration. caymanchem.com Researchers must ensure that any residual organic solvent from the stock solution is at an insignificant level to avoid potential physiological effects. caymanchem.com
Laboratory Synthesis and Purification: Several methods for the synthesis of this compound have been reported, each with specific protocols.
From Chloroacetic Acid and Dimethylamine: A common laboratory and industrial method involves reacting chloroacetic acid with aqueous dimethylamine, followed by the addition of hydrochloric acid. patsnap.comjustia.comgoogle.com An improved version of this process utilizes decompression and heating to remove ammonia (B1221849) and water, enhancing the purity and yield of the final product. justia.comgoogle.com
Eschweiler–Clarke Reaction: This classic method involves the alkylation of glycine using aqueous formaldehyde and formic acid. Hydrochloric acid is then added to precipitate the hydrochloride salt. wikipedia.org
Industrial Production Method: A method suitable for industrial scale involves reacting chloroacetic acid and dry dimethylamine gas in an autoclave using an organic solvent and sodium iodide as a catalyst. google.com The reaction is performed under pressure (0.3-0.7MPa) and at an elevated temperature (65-75°C). google.com
Summary of Preparation and Handling Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Appearance | White to pale cream crystals or powder | thermofisher.com |
| Storage Temperature | -20°C | caymanchem.com |
| Long-Term Stability | ≥ 4 years (at -20°C) | caymanchem.com |
| Solubility in DMSO | ~10 mg/mL | caymanchem.com |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | caymanchem.com |
| Aqueous Solution Stability | Recommended for use within one day | caymanchem.com |
Handling Precautions: For research purposes, this compound should be considered a hazardous material until comprehensive toxicological data is available. caymanchem.com Standard laboratory safety protocols must be strictly followed. This includes avoiding ingestion, inhalation, and contact with eyes, skin, and clothing. Personal protective equipment, such as gloves and safety glasses, should be worn. Hands and any exposed areas should be washed thoroughly after handling. caymanchem.com Before use, researchers must review the complete Safety Data Sheet (SDS) provided by the supplier. caymanchem.com
Preclinical Research Studies and Models of N,n Dimethylglycine Hydrochloride
In Vitro Experimental Paradigms
In vitro studies have provided fundamental insights into the mechanisms of action of N,N-Dimethylglycine hydrochloride (DMG-HCl) in controlled laboratory settings. These experiments have utilized a range of cell and tissue models to examine its effects on oxidative stress, immune responses, neurophysiology, development, and cellular preservation.
Cell Culture Models for Oxidative Stress Evaluation
The antioxidant properties of DMG have been investigated in cell culture systems, particularly with keratinocytes and in the context of embryonic development.
In studies using human epidermal HaCaT keratinocytes, N,N-dimethylglycine sodium salt (DMG-Na) demonstrated protective effects against oxidative stress. nih.gov When these cells were exposed to UVB irradiation, a known inducer of reactive oxygen species (ROS), treatment with DMG-Na significantly counteracted the increase in ROS production. nih.govresearchgate.net This suggests a direct antioxidant capacity of DMG at the cellular level. researchgate.net The compound was also found to promote the proliferation and migration of these keratinocytes, indicating a role in epidermal regeneration and repair. nih.govresearchgate.net
The antioxidant effects of DMG have also been observed in the context of bovine embryo development. In vitro-produced (IVP) bovine embryos are susceptible to oxidative stress, which can impair their development. nih.gov Supplementation of the culture medium with DMG was found to mitigate the negative effects of oxidative stress, leading to improved blastocyst development rates. nih.govnih.gov This protective effect was particularly evident under high oxygen conditions, which typically increase oxidative stress. nih.gov
Immunological Assays
Research has explored the immunomodulatory properties of DMG, with some studies pointing towards its potential to enhance immune responses. While direct "lymphocyte blast transformation" assays with DMG-HCl are not extensively detailed in the provided context, related immunological studies in animals have been conducted. For instance, research in rabbits indicated that DMG could potentiate both humoral and cell-mediated immunity. vetriscience.com Animals given DMG along with antigens showed a significant increase in antibody production and T-cell counts compared to controls. vetriscience.com Another study in cats suggested that DMG supplementation led to lower neutrophil and higher lymphocyte counts, hinting at potential anti-inflammatory and lymphoproliferative effects. upm.edu.my However, this study did not find a significant impact on the percentages of CD4+ and CD8+ T cells. upm.edu.my
Neurophysiological Studies on Brain Slices
The effects of DMG on neuronal activity have been examined using brain slices, specifically focusing on the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and excitotoxicity.
Developmental Biology Models
The influence of DMG on early embryonic development has been a key area of preclinical research, primarily using in vitro produced (IVP) bovine embryos.
Studies have consistently shown that the addition of DMG to the culture medium promotes the development of IVP bovine embryos. researchgate.netnih.govresearchgate.net Specifically, supplementation with 0.1 μM DMG resulted in a significantly higher number of embryos reaching the blastocyst and hatched blastocyst stages. nih.govresearchgate.net Continuous culture with DMG for the entire 11-day period yielded the best developmental rates. nih.govresearchgate.net Furthermore, DMG was found to enhance the developmental speed of embryos. nih.govresearchgate.net The beneficial effects of DMG in this context are largely attributed to its antioxidant properties, which protect the developing embryos from the detrimental effects of reactive oxygen species. nih.govnih.gov
| Experiment | DMG Concentration | Endpoint | Result | Reference |
|---|---|---|---|---|
| Experiment 1 | 0.1 µM | Blastocyst Rate | 40.3% (vs. 18.7-31.0% in other groups) | nih.gov |
| Experiment 1 | 0.1 µM | Hatched Blastocyst Rate | 40.8% (vs. 15.0-28.7% in other groups) | nih.gov |
| Experiment 2 (Continuous Culture) | 0.1 µM | Blastocyst Rate | 39.0% (vs. 31.0-32.2% in other groups) | nih.gov |
| Experiment 2 (Continuous Culture) | 0.1 µM | Hatched Blastocyst Rate | 47.7% (vs. 29.5-31.0% in other groups) | nih.gov |
| Oxidative Stress Study (20% Oxygen) | 0.1 µM | Blastocyst Development | Significantly improved, nearly equal to 5% oxygen without DMG | nih.gov |
Cryopreservation Research on Cellular Integrity
DMG has been investigated as a novel cryoprotectant to improve the viability of cells after freezing and thawing, with a focus on red blood cells (RBCs).
Research has demonstrated that the addition of DMG significantly enhances the recovery of thawed RBCs. nih.govnih.govresearchgate.net In one study, DMG improved the recovery rate from approximately 11.55% to 72.15%. nih.govnih.gov The cryoprotective mechanism of DMG is twofold: it inhibits the formation and recrystallization of ice, thereby reducing mechanical damage to the cells, and it scavenges reactive oxygen species, mitigating oxidative damage that occurs during the cryopreservation process. nih.govnih.govresearchgate.net The properties of RBCs thawed with DMG were found to be comparable to those of fresh RBCs. nih.gov
| Parameter | Control (No CPA) | With DMG | Reference |
|---|---|---|---|
| Thawed RBC Recovery | 11.55 ± 1.40% | 72.15 ± 1.22% (at optimal concentration) | nih.govnih.gov |
Animal Model Investigations
Animal studies have been employed to explore the systemic effects of DMG supplementation. These investigations have provided insights into its potential roles in immune function, metabolic health, and as a performance enhancer.
In the realm of immunology, studies in rabbits have shown that DMG can enhance antibody production and T-cell proliferation in response to vaccines. vetriscience.com Research involving guinea pigs suggested a protective effect of DMG against a lethal challenge with anthrax bacilli in vaccinated animals. vetriscience.com A study in cats indicated that DMG supplementation might have anti-inflammatory and lymphoproliferative effects. upm.edu.my
Regarding metabolic health, research in weanling piglets with low birth weight demonstrated that dietary supplementation with DMG-Na had protective effects against hepatic oxidative damage. nih.gov The supplementation was associated with a trend towards increased activities of hepatic antioxidant enzymes and decreased levels of markers of oxidative stress. nih.gov
DMG has also been anecdotally used as a performance enhancer in racing animals like dogs and horses, with reports suggesting it may reduce lactic acid buildup. vcahospitals.com However, robust clinical trials to substantiate these claims are limited. vcahospitals.com
Studies on Metabolic Homeostasis and Organ Function (e.g., Hepatic, Intestinal, Mitochondrial)
Preclinical research suggests that this compound (DMG-HCL) may play a role in metabolic processes and organ function. Studies have investigated its effects on the liver, intestines, and mitochondria.
In a study on low birth weight (LBW) piglets, dietary supplementation with DMG sodium salt (DMG-Na) was found to have beneficial effects on hepatic health. The study noted that LBW piglets exhibited downregulated mRNA expression of key antioxidant and mitochondrial-related genes in the liver, including thioredoxin 2, thioredoxin reductases 2, and nuclear respiratory factor-1 (Nrf1). nih.gov Supplementation with DMG-Na was observed to increase the mRNA expression of Nrf1, suggesting a positive impact on mitochondrial biogenesis and antioxidant defense in the liver. nih.gov This indicates that DMG may help alleviate hepatic oxidative damage induced by low birth weight. nih.gov
Other animal studies have also pointed towards DMG's ability to reduce oxidative stress and improve oxygen utilization in various tissues, including the gastrointestinal tract and liver. nih.gov While the precise mechanisms are still under investigation, it is suggested that DMG may contribute to the synthesis of glutathione (B108866), a major cellular antioxidant. nih.govnih.gov
In the context of in vitro bovine embryo development, DMG has demonstrated antioxidant properties. Supplementing the culture medium with DMG under high oxygen conditions, which can induce oxidative stress, significantly improved the development of embryos to the blastocyst stage. nih.gov This protective effect was also observed when embryos were exposed to hydrogen peroxide, a known inducer of oxidative stress. nih.gov These findings suggest that DMG can enhance embryonic development by acting as an antioxidant. nih.gov
Research on Neurological and Behavioral Phenotypes (e.g., Memory Impairment, Neurodegeneration Models)
N,N-Dimethylglycine (DMG) has been investigated for its potential neuroprotective effects in various preclinical models of neurological and behavioral deficits.
In a study using a mouse model of toluene-induced cognitive dysfunction, pretreatment with DMG was found to significantly reduce memory impairment in social recognition, object location, and object recognition tasks. nih.gov Toluene (B28343) exposure is known to inhibit the N-methyl-d-aspartate receptor (NMDAR), and DMG, acting as a partial agonist for the NMDAR glycine (B1666218) binding site, appeared to counteract these deficits. nih.gov The protective effects of DMG were abolished by an NMDAR glycine binding site antagonist, further suggesting that its beneficial actions are mediated through the modulation of NMDAR. nih.gov
Similarly, in a mouse model of behavioral and synaptic deficits induced by repeated ketamine exposure, co-treatment with DMG prevented memory impairments, social withdrawal, and synaptic dysfunction. nih.gov Ketamine, an NMDAR blocker, can cause cognitive impairment with repeated use. nih.gov The study's findings suggest that DMG may offer a protective strategy against these adverse effects. nih.gov
Research has also explored the potential of DMG in models of Parkinson's disease. In one study, a newly synthesized compound, N,N-dimethylglycine-amantadine (DMG-Am), was tested in a mouse model where Parkinson's-like symptoms were induced by the neurotoxin MPTP. mdpi.com The results showed that DMG-Am restored motor and memory performance to control levels, indicating a beneficial protective effect. mdpi.com DMG is known to act as an antioxidant, and oxidative damage is a contributing factor to neurodegeneration in Parkinson's disease. mdpi.com
While some studies have explored DMG's potential benefits in developmental disorders like autism, a double-blind, placebo-controlled study in children with autism and pervasive developmental disorder did not find a statistically significant difference in improvement between the DMG and placebo groups. nih.gov However, the study did note that some children appeared to respond positively to DMG. nih.gov
Table 1: Summary of Preclinical Studies on Neurological and Behavioral Phenotypes
| Model | Species | Key Findings | Reference |
| Toluene-induced memory impairment | Mice | DMG pretreatment reduced memory deficits and synaptic dysfunction. | nih.gov |
| Ketamine-induced behavioral deficits | Mice | Co-treatment with DMG prevented memory impairments and social withdrawal. | nih.gov |
| MPTP-induced Parkinson's model | Mice | DMG-Amantadine restored motor and memory performance. | mdpi.com |
Evaluation of Immune Response Modulation in Various Species
Preclinical studies indicate that N,N-Dimethylglycine (DMG) can modulate the immune response in various species. Research suggests that DMG may enhance immune function and offer protection against certain diseases.
In animal models, DMG has been shown to positively influence the immune response. vetriscience.com It is suggested that DMG can act as an immune modulator, potentially increasing resistance to and recovery from infectious diseases. vetriscience.com Some veterinarians have reported positive responses to DMG supplementation for upper respiratory problems in animals. vetriscience.com
A study involving a pneumovax vaccine challenge in human subjects demonstrated that DMG could stimulate both humoral (antibody) and cellular-mediated immune responses. vetriscience.com The group receiving DMG showed a significant increase in antibody titer compared to the control group. vetriscience.com
Further research in animal models of systemic lupus erythematosus (SLE), an autoimmune disease, suggests a potential role for DMG in its prevention and treatment. vetriscience.com When used in combination with a preparation of Perna canaliculus (green-lipped mussel), DMG showed a significant reduction in certain cytokines and T-cells involved in the autoimmune response. vetriscience.com
Investigations into Anti-inflammatory Properties in Animal Models
N,N-Dimethylglycine (DMG) and its sodium salt (DMG-Na) have been investigated for their potential anti-inflammatory effects in various preclinical models.
In a study using a rat model of collagen-induced arthritis (CIA), a well-established animal model for rheumatoid arthritis, prophylactic treatment with DMG resulted in significant reductions in disease incidence, onset, and severity. nih.gov However, in a mouse model of CIA, DMG appeared to have little effect, suggesting potential species-specific differences in its action. nih.gov
Research on human epidermal keratinocytes in vitro has demonstrated that DMG-Na exerts robust anti-inflammatory and antioxidant effects in models mimicking various inflammatory skin conditions, including microbial and allergic contact dermatitis, psoriasis, and UVB irradiation-induced solar dermatitis. nih.govnih.gov In a model of inflammatory skin diseases, DMG-Na was assessed on human keratinocytes stimulated with interferon-γ and TNFα, showing anti-inflammatory effects. nih.gov
Furthermore, in vitro studies have shown that DMG-Na can promote the proliferation and migration of human epidermal keratinocytes, suggesting its potential to support skin regeneration and repair. nih.gov
Table 2: Summary of Studies on Anti-inflammatory Properties
| Model | Species/Cell Type | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Rats | Prophylactic DMG treatment reduced disease incidence and severity. | nih.gov |
| Collagen-Induced Arthritis (CIA) | Mice | DMG had little effect. | nih.gov |
| In vitro dermatitis models | Human Keratinocytes | DMG-Na showed anti-inflammatory and antioxidant effects. | nih.govnih.gov |
Exercise Physiology and Performance Metrics in Animal Models
The effects of N,N-Dimethylglycine (DMG) on exercise physiology and performance have been examined in animal models, particularly in horses.
One study in Thoroughbred horses undergoing incremental treadmill exercise found that the administration of DMG produced no significant differences in cardiorespiratory function or lactate (B86563) production. nih.gov The study measured variables such as oxygen uptake, carbon dioxide production, heart rate, and blood and muscle lactate concentrations. nih.gov
However, another study in Arabian horses performing incremental treadmill exercise reported that DMG supplementation over a 30-day period led to a significant reduction in lactate concentration after the exercise test and an increase in the total distance traveled. unesp.brresearchgate.net This study did not observe significant alterations in the speed at which the horse's heart rate reaches 200 beats per minute (V200) or the speed corresponding to a blood lactate of 4 mmol/l (VL4). unesp.brresearchgate.net
A study conducted on horses and mules at altitude found that DMG supplementation reduced blood lactate concentrations when data were pooled for both species and altitudes. researchgate.net This suggests a potential role for DMG in mitigating lactate production during exercise in oxygen-limited conditions. researchgate.net
It is important to note that the findings across different studies have not been entirely consistent, which could be due to variations in experimental design, dosage, and the specific animal populations studied.
Table 3: Summary of Studies on Exercise Physiology in Horses
| Horse Breed | Key Findings | Reference |
| Thoroughbred | No significant effect on cardiorespiratory function or lactate production. | nih.gov |
| Arabian | Reduced post-exercise lactate and increased distance traveled after 30 days of supplementation. | unesp.brresearchgate.net |
| Horses and Mules (at altitude) | Reduced blood lactate concentrations. | researchgate.net |
Prophylactic Studies in Disease Models (e.g., Systemic Lupus Erythematosus, Melanoma)
Preclinical research has explored the prophylactic potential of N,N-Dimethylglycine (DMG) in animal models of certain diseases, including systemic lupus erythematosus (SLE) and melanoma.
In studies on a mouse model of SLE, DMG has been investigated for its role in preventing or treating the disease. vetriscience.com These studies suggest that DMG may have a beneficial impact on the immune dysregulation characteristic of SLE. vetriscience.com
Research in mice has also indicated that DMG may play a role in inhibiting the metastasis of B-16 melanoma and retarding tumor growth. google.com Studies have shown that DMG may prevent the formation of tumors or slow their appearance. google.com In one experiment, only 14% of mice pre-treated and 21% of mice post-treated with DMG developed metastatic foci, compared to 50% in the control group. vetriscience.com These findings suggest that DMG may significantly reduce tumor formation and prevent its spread. vetriscience.com It is proposed that DMG acts as an immune modulator, increasing lymphocyte infiltration and the "walling off" of the primary tumor site. google.com
Interactions with Other Biological Systems and Research Implications
Cross-talk with Amino Acid Metabolism and Nutrient Sensing Pathways
N,N-Dimethylglycine (DMG) is an intermediate in the metabolism of choline (B1196258) to glycine (B1666218). nih.govhmdb.ca In the liver, choline is converted to betaine (B1666868), which then donates a methyl group to homocysteine to form methionine, a reaction that yields DMG. nih.govnih.gov This DMG is further metabolized to sarcosine (B1681465) and then to glycine, both of which are crucial amino acids involved in various physiological and biochemical functions. nih.gov Glycine, for instance, is a component of the antioxidant glutathione (B108866), which plays a role in protecting against oxidative stress. nih.gov
The metabolism of DMG is intrinsically linked to one-carbon metabolism, a network of biochemical pathways that transfer one-carbon units. nih.govnih.gov This network is vital for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various molecules, including proteins and DNA. nih.govvetriscience.com Serine, glycine, formate, and choline-derived methylglycine species like sarcosine and DMG are all key players in this metabolic network. nih.gov
Studies have suggested that DMG may influence nutrient-sensing pathways. For example, research in piglets has shown that DMG supplementation can up-regulate the mRNA expression of nuclear respiratory factor-1 (Nrf1), a key regulator of mitochondrial biogenesis and function. nih.gov Furthermore, low plasma levels of DMG have been associated with higher blood glucose levels, suggesting a potential role for DMG in glucose metabolism. nih.gov
Role in Inter-organ Metabolism and Systemic Biochemical Processes
DMG's metabolic journey involves multiple organs, highlighting its role in systemic biochemical processes. The liver is the primary site of DMG metabolism, where it is converted from betaine and further broken down. nih.govjst.go.jp However, DMG that is not metabolized in the liver can be transported via the circulatory system to other tissues throughout the body. hmdb.ca
One of the key systemic roles of DMG is its involvement in the methionine cycle. jst.go.jp By participating in the remethylation of homocysteine to methionine, DMG helps to maintain the body's pool of methionine, an essential amino acid. nih.govvetriscience.com This process is crucial for protein synthesis and for the production of S-adenosylmethionine (SAMe), the primary methyl donor for a vast array of methylation reactions in the body. vetriscience.com
Research has also pointed to a potential interaction between the liver and the skin in the context of dermatitis, where hepatic DMG levels may influence skin conditions. jst.go.jp This suggests a complex interplay between organs mediated by metabolites like DMG.
Influence on Microbiome-Host Metabolic Interactions
The gut microbiota, the community of microorganisms residing in the digestive tract, plays a significant role in host metabolism. esi.academyilo.orgtulane.edu N,N-Dimethylglycine is recognized as a microbial metabolite, indicating that it can be produced or modified by gut bacteria. hmdb.ca
The interaction between the host and gut microbiota is a two-way street. The host's diet and metabolism influence the composition of the gut microbiota, and in turn, the metabolites produced by the microbiota can impact the host's health. esi.academyilo.org For instance, an increased urinary excretion of N,N-dimethylglycine has been observed in individuals with type 2 diabetes, suggesting an altered choline turnover that could be related to changes in the gut microbiota composition. nih.gov
Furthermore, studies have shown that therapeutic interventions can alter both the gut microbiome and host metabolism. In a study on multiple sclerosis patients treated with dimethyl fumarate, changes in the gut microbiota composition were observed alongside alterations in host metabolism, including an increase in citrate (B86180) cycle metabolites. nih.govnih.govresearchgate.net While this study focused on dimethyl fumarate, it highlights the intricate connections between external compounds, the gut microbiome, and host metabolic pathways, a principle that could extend to the influence of DMG.
Implications for Genetic and Epigenetic Regulation (e.g., Methylation Cycles)
DMG's role in one-carbon metabolism and the methionine cycle has profound implications for genetic and epigenetic regulation. nih.govvetriscience.com The methionine cycle is central to the production of S-adenosylmethionine (SAMe), the universal methyl donor for methylation reactions. vetriscience.come-dmj.org These reactions include the methylation of DNA, a key epigenetic mechanism that can regulate gene expression without altering the DNA sequence itself. nih.govnih.gov
By contributing to the regeneration of methionine from homocysteine, DMG indirectly supports the maintenance of adequate SAMe levels, thereby influencing the epigenetic landscape of the cell. vetriscience.com This highlights the potential for dietary components and their metabolites to have far-reaching effects on gene expression and cellular function through their impact on fundamental epigenetic processes.
Q & A
Q. What are the key physicochemical properties of N,N-Dimethylglycine hydrochloride relevant to its handling in laboratory settings?
- Answer : this compound (CAS 2491-06-7) has a molecular formula of C₄H₉NO₂·HCl and a molecular weight of 139.58 g/mol . It is highly soluble in water (100 g/L at 20°C) and ethanol but insoluble in chloroform and acetone . Storage should be at room temperature in a dry environment to prevent degradation .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₉NO₂·HCl | |
| Molecular Weight | 139.58 g/mol | |
| Solubility (Water) | 100 g/L (20°C) | |
| Storage Conditions | Room temperature, dry |
Q. What methodological approaches are recommended for synthesizing and purifying this compound?
- Answer : The compound is typically synthesized by reacting glycine derivatives with methylating agents (e.g., methyl chloride) under controlled pH, followed by hydrochloric acid neutralization . Purification involves recrystallization from ethanol/water mixtures, with purity assessed via HPLC (>98%) or titration . Researchers should validate purity using NMR (e.g., ¹H and ¹³C) to confirm the absence of unreacted starting materials .
Q. What safety protocols should be followed when handling this compound?
- Answer : Classified under GHS Category 5 for acute oral toxicity, handling requires PPE (gloves, lab coats, goggles) and use in a fume hood . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Contaminated waste must be disposed of as hazardous chemical waste .
Advanced Research Questions
Q. How does the solubility profile of this compound influence its application in buffer preparation and in vitro assays?
- Answer : High aqueous solubility allows for stock solutions at physiological pH (e.g., PBS or HEPES buffers), but precipitation may occur in high-ionic-strength media. For organic-phase reactions, ethanol is preferred over acetone . Pre-experiment solubility testing under intended conditions (e.g., temperature, pH) is critical to avoid interference in assays like enzyme kinetics .
Q. What considerations are critical when incorporating this compound into metabolic flux analysis studies?
- Answer : As a choline metabolism intermediate, isotopic labeling (e.g., ¹³C or deuterated forms ) enables tracing its conversion to glycine and betaine. Use LC-MS/MS (positive-ion mode) for quantification in plasma/urine, with internal standards (e.g., deuterated DMG) to correct matrix effects . Animal studies require dose optimization to avoid perturbing endogenous homocysteine/methionine pathways .
Q. How do structural modifications in N,N-Dimethylglycine derivatives affect their reactivity and application in peptide synthesis?
- Answer : Compared to analogs like 3-(dimethylamino)propionic acid, the dimethylamino group in DMG enhances nucleophilicity, facilitating its use as a catalyst in peptide coupling reactions . Advanced studies should compare reaction yields and byproduct formation using DMG vs. trimethylglycine derivatives under identical conditions (e.g., DMF solvent, room temperature) .
Q. What analytical techniques are most suitable for quantifying this compound in complex biological matrices?
- Answer :
- HPLC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) with a triple-quadrupole mass spectrometer for serum/plasma analysis. Limit of detection (LOD) typically reaches 0.1 µM .
- NMR Spectroscopy : ¹H NMR (D₂O, 500 MHz) identifies DMG via characteristic peaks at δ 3.15 (CH₃) and δ 3.70 (CH₂) .
Q. How can researchers investigate the role of this compound in homocysteine metabolism and its association with metabolic disorders?
- Answer :
- In vitro : Silence betaine-homocysteine methyltransferase (BHMT) in hepatocyte models and measure DMG accumulation via LC-MS .
- Clinical : Correlate urinary DMG levels (normalized to creatinine) with insulin resistance markers in cohort studies .
- Mechanistic : Use CRISPR-edited cell lines to assess DMG’s impact on mitochondrial glycine cleavage systems .
Methodological Best Practices
- Purity Validation : Always cross-verify commercial batches (e.g., ≥98% purity ) with orthogonal methods (HPLC + NMR).
- Stability Testing : Monitor degradation under accelerated conditions (40°C, 75% humidity) for long-term storage recommendations .
- Data Reproducibility : Report solvent, temperature, and pH in all experimental protocols to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
